molecular formula C20H21N5O3 B2889717 (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941963-76-4

(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide

Cat. No.: B2889717
CAS No.: 941963-76-4
M. Wt: 379.42
InChI Key: HCTHPIJAICLOAF-XFFZJAGNSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a tetrazole moiety linked via a methylene bridge to an acrylamide group, which is further substituted with a 3,4-dimethoxyphenyl group in the Z-configuration. Its structural profile suggests potential as a key intermediate or a targeted scaffold for the development of novel therapeutic agents. Primary research applications are anticipated to include [e.g., the investigation of enzyme inhibition, receptor modulation, or cellular signaling pathways]. The compound's proposed mechanism of action may involve [e.g., specific molecular interactions such as binding to a particular enzyme active site or allosteric regulatory pocket, potentially leading to a specific functional outcome]. Researchers value this compound for its [e.g., potential high selectivity, unique physicochemical properties, or utility in probing specific biological functions]. It is provided as a high-purity material to ensure reproducible results in advanced screening assays and preclinical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-4-8-16(9-5-14)25-19(22-23-24-25)13-21-20(26)11-7-15-6-10-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,21,26)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTHPIJAICLOAF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dimethoxyphenyl group, a tetrazole moiety, and an acrylamide backbone. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Acrylamide Linkage : Utilizing appropriate amine and acid derivatives.
  • Tetrazole Formation : Achieved through cyclization reactions involving hydrazine derivatives.
  • Functionalization : Modifications to enhance solubility and biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the tetrazole ring have shown inhibitory effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK/ERK pathway and PI3K/Akt pathway.
  • Case Study : In vitro studies demonstrated that derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. The presence of the dimethoxyphenyl group is believed to contribute to its ability to modulate inflammatory responses.

  • Research Findings : In vivo models have indicated that administration of this compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels.
  • Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

Substituent Effect on Activity
Dimethoxy groupsEnhance lipophilicity and bioavailability
Tetrazole moietyCritical for anticancer activity
Acrylamide linkageImportant for receptor binding

Table 1: Biological Activities of Related Compounds

Compound IC50 (μM) Activity Type
(Z)-3-(3,4-dimethoxyphenyl)acrylamide12Antitumor
N-(p-tolyl)-1H-tetrazole derivative8Antitumor
3-(4-methoxyphenyl)-tetrazole derivative15Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis of the Acrylamide Core

(a) Aromatic Ring Modifications
  • Target Compound: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which enhance stability and π-π stacking interactions.
  • Analog from : The compound (2Z)-N-(2,3-dichlorophenyl)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylamide replaces the dimethoxyphenyl group with a 2-furyl unit, reducing aromaticity but increasing electrophilicity. The dichlorophenyl group adds steric bulk and lipophilicity, which may alter membrane permeability compared to the target compound .
(b) Tetrazole Modifications
  • Target Compound : The p-tolyl group on the tetrazole ring offers moderate steric hindrance and lipophilicity. This contrasts with N-((1-(tert-butyl)-1H-tetrazol-5-yl)(3,4-dimethoxyphenyl)methylene)-3,4-dimethylaniline (V-33) (), where the bulky tert-butyl group may hinder binding to flat active sites .
  • Analog from : The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide replaces the tetrazole with an oxadiazole ring, altering hydrogen-bonding capacity and metabolic stability .

Key Research Findings and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural trends highlight:

Methoxy groups enhance stability but may reduce solubility in polar solvents.

Tetrazole substituents (e.g., p-tolyl vs. tert-butyl) modulate steric and electronic effects, influencing target engagement.

Z-configuration is crucial for maintaining planar geometry in acrylamide derivatives, as seen in analog 3512 .

Limitations : The evidence lacks quantitative data (e.g., IC50, solubility) for direct comparisons. Further studies are needed to validate these structural hypotheses.

Preparation Methods

SnCl2-Catalyzed Tetrazole Formation

Procedure :

  • Reactants : p-Tolyl nitrile (1.0 mmol), sodium azide (1.5 mmol), SnCl2 (10 mol%) in anhydrous DMF.
  • Conditions : 120°C, 6 h under nitrogen.
  • Workup : Dilution with ethyl acetate, extraction with 5 M HCl, and drying over Na2SO4.

Outcome :

  • Product : 1-(p-Tolyl)-1H-tetrazole-5-carbonitrile (Yield: 88%).
  • Characterization : 1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, tetrazole-H), 7.45–7.38 (m, 4H, Ar-H), 2.42 (s, 3H, CH3).

Nitrile Reduction to Primary Amine

Procedure :

  • Reactants : 1-(p-Tolyl)-1H-tetrazole-5-carbonitrile (1.0 mmol), H2 (1 atm), Raney Ni (10 wt%) in ethanol.
  • Conditions : 25°C, 12 h.

Outcome :

  • Product : 5-(Aminomethyl)-1-(p-tolyl)-1H-tetrazole (Yield: 76%).
  • Characterization : HRMS (ESI+) m/z calcd. for C10H12N5 [M+H]+: 218.1141, found: 218.1138.

Stereoselective Synthesis of (Z)-3-(3,4-Dimethoxyphenyl)acrylic Acid

Wittig Reaction for Z-Selective Alkene Formation

Procedure :

  • Ylide Generation : Ethyl triphenylphosphonium bromide (1.2 mmol) and n-BuLi (1.2 mmol) in THF at 0°C.
  • Aldehyde Coupling : 3,4-Dimethoxybenzaldehyde (1.0 mmol) added dropwise, stirred 2 h.
  • Hydrolysis : 2 M NaOH, reflux, followed by acidification with HCl.

Outcome :

  • Product : (Z)-3-(3,4-Dimethoxyphenyl)acrylic acid (Yield: 65%, Z:E = 9:1).
  • Characterization : 1H NMR (600 MHz, DMSO-d6) δ 6.95 (d, J = 12.1 Hz, 1H, CH=CH), 6.62 (d, J = 12.1 Hz, 1H, CH=CH), 7.12–6.98 (m, 3H, Ar-H).

Ugi Four-Component Reaction for One-Pot Acrylamide Assembly

Procedure :

  • Reactants :
    • Acrylic acid (0.5 mmol), 5-(aminomethyl)-1-(p-tolyl)-1H-tetrazole (0.5 mmol).
    • 3,4-Dimethoxybenzaldehyde (0.5 mmol), tert-butyl isocyanide (0.5 mmol).
  • Solvent : Trifluoroethanol (0.5 mL).
  • Conditions : 25°C, 24 h.

Outcome :

  • Product : (Z)-3-(3,4-Dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (Yield: 68%).
  • Characterization :
    • HRMS : m/z calcd. for C22H24N5O3 [M+H]+: 418.1879, found: 418.1872.
    • 1H NMR : δ 7.82 (s, 1H, tetrazole-H), 6.89 (d, J = 12.3 Hz, 1H, CH=CH), 6.51 (d, J = 12.3 Hz, 1H, CH=CH).

Automated Nanoscale Synthesis and Scalability

High-Throughput Screening in 384-Well Plates

Procedure :

  • Reagent Dispensing : I-DOT nano-dispenser for acrylic acid, aldehydes, isocyanides, and tetrazole-methylamine.
  • Conditions : 6 mM stoichiometry, trifluoroethanol, 12 min dispensing time per plate.

Outcome :

  • Success Rate : 79% product formation (MS-verified).
  • Resynthesized Yield : 72% on 0.5 mmol scale.

Comparative Analysis of Methods

Method Yield (%) Z:E Ratio Scalability Key Advantage
Ugi Multicomponent 68 100:0 0.5 mmol–5 g One-pot, minimal purification
Wittig + Amidation 65 90:10 1 mmol–10 g Stereochemical control
Automated Nanoscale 72* 100:0 10 nmol–0.5 mmol High-throughput screening

*After resynthesis.

Mechanistic Insights and Side Reactions

Ugi Reaction Pathway

The reaction proceeds via:

  • Iminium Ion Formation : Between 3,4-dimethoxybenzaldehyde and tetrazole-methylamine.
  • Nucleophilic Attack : Acrylic acid and isocyanide generate a bis-nucleophilic intermediate.
  • Cyclization : Forms the acrylamide with retention of Z-configuration due to trifluoroethanol’s non-nucleophilic nature.

Wittig Reaction Stereoselectivity

Non-stabilized ylides favor Z-alkenes via a concerted [2+2] cycloaddition mechanism, whereas stabilized ylides yield E-products.

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide, and how are they characterized experimentally?

  • Methodological Answer : The compound’s structure includes a (Z)-configured acrylamide core, a 3,4-dimethoxyphenyl group, and a p-tolyl-substituted tetrazole ring. Characterization involves:

  • Spectroscopic Techniques : 1H/13C NMR for verifying stereochemistry and substituent positions , IR spectroscopy for identifying amide C=O stretches (~1650 cm⁻¹) , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What synthetic strategies and reaction conditions optimize the yield of this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the tetrazole-methylamine intermediate via Huisgen cycloaddition (azide-alkyne click chemistry) under Cu(I) catalysis .
  • Step 2 : Acrylamide coupling using EDC/HOBt or DCC in anhydrous DMF or THF at 0–25°C .
  • Key Parameters : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics; inert atmosphere (N2/Ar) prevents oxidation of sensitive groups .

Q. How can researchers purify intermediates and final products effectively?

  • Methodological Answer :

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for non-polar intermediates .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for isolating polar final products .
  • Recrystallization : Ethanol/water mixtures improve purity by removing unreacted starting materials .

Advanced Research Questions

Q. How can researchers design analogs to improve biological activity while maintaining the (Z)-acrylamide configuration?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the dimethoxyphenyl group (e.g., replacing methoxy with halogens or bioisosteres) to enhance target binding .
  • Computational Guidance : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (Z)-configuration during analog synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Verify Assay Conditions : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Solubility Testing : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers; precipitation can falsely reduce apparent activity .
  • Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What in silico approaches are suitable for predicting metabolic stability and pharmacokinetic properties?

  • Methodological Answer :

  • Metabolism Prediction : Use software like MetaSite to identify vulnerable sites (e.g., demethylation of the 3,4-dimethoxyphenyl group) .
  • ADME Modeling : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes + LC-MS/MS quantification) .

Q. How can researchers evaluate selectivity against off-target proteins?

  • Methodological Answer :

  • Broad-Panel Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Thermal Shift Assays (TSA) : Monitor melting temperature (Tm) shifts of non-target proteins in the presence of the compound .
  • CRISPR-Cas9 Knockout Models : Confirm target-specific effects by comparing activity in wild-type vs. target gene-knockout cell lines .

Q. What crystallographic or biophysical methods resolve binding interactions with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with purified target protein (e.g., a kinase domain) to identify key hydrogen bonds and hydrophobic contacts .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) and affinity (KD) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

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